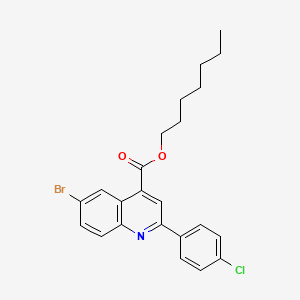

Heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Description

Heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic quinoline derivative characterized by a bromine substituent at position 6 of the quinoline ring, a 4-chlorophenyl group at position 2, and a heptyl ester moiety at position 2. Quinoline derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The heptyl chain in this compound likely enhances lipophilicity, influencing its solubility and pharmacokinetic behavior.

Properties

CAS No. |

355419-76-0 |

|---|---|

Molecular Formula |

C23H23BrClNO2 |

Molecular Weight |

460.8 g/mol |

IUPAC Name |

heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C23H23BrClNO2/c1-2-3-4-5-6-13-28-23(27)20-15-22(16-7-10-18(25)11-8-16)26-21-12-9-17(24)14-19(20)21/h7-12,14-15H,2-6,13H2,1H3 |

InChI Key |

UOHBGDUCEXKKIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of 2-(4-chlorophenyl)quinoline-4-carboxylic acid, followed by esterification with heptyl alcohol. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

N-bromosuccinimide (NBS): Used for bromination reactions.

Acidic or Basic Catalysts: Employed in esterification and hydrolysis reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Alkyl Chain Modifications

- Ethyl and Methyl Esters: Ethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate () and methyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate () have shorter alkyl chains, resulting in lower molecular weights (e.g., ethyl ester: MW 507.16 vs. heptyl ester: estimated MW ~550–600). Shorter chains reduce lipophilicity, which may decrease cell membrane permeability compared to the heptyl derivative .

Ring Substituents

- Bromo vs.

- Chlorophenyl vs. Dichlorophenyl : The 2-(2,4-dichlorophenyl)-2-oxoethyl ester () introduces additional chlorine atoms, increasing molecular polarity and possibly enhancing interactions with hydrophobic protein pockets .

Physical and Spectroscopic Properties

Melting Points and Solubility

- Ethyl Ester : Melting point reported as a "yellow solid" (), while the heptyl ester’s longer chain likely lowers the melting point due to reduced crystal lattice stability.

- Crystallography: Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate () crystallizes in an orthorhombic system (space group Pbca) with intramolecular hydrogen bonds (C–H⋯O). The heptyl ester’s longer chain may disrupt such interactions, leading to less ordered packing .

Mass Spectrometry

- Ethyl Ester : EI MS shows m/z 506 (M⁺, 25%) and HRMS (M+H) 507.1587 (). The heptyl ester would exhibit a higher molecular ion (e.g., ~575–600) and distinct fragmentation patterns due to the heptyl chain’s cleavage .

Biological Activity

Heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a compound belonging to the quinoline family, recognized for its diverse biological activities, particularly in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 468.4 g/mol. The compound features a quinoline core substituted with a heptyl group and a 4-chlorophenyl moiety. The presence of bromine enhances its reactivity and binding affinity to biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is attributed to several mechanisms:

- DNA Intercalation : The quinoline structure allows the compound to intercalate within DNA, disrupting its structure and potentially inhibiting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular signaling pathways, contributing to its therapeutic effects.

- Antimicrobial Activity : Similar quinoline derivatives have shown broad-spectrum antimicrobial properties, indicating potential effectiveness against various pathogens .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity in the following areas:

Anticancer Activity

The compound has demonstrated potential anticancer properties through its ability to intercalate DNA, leading to reduced cell proliferation. In vitro studies have shown that it can inhibit cancer cell lines effectively .

Antimicrobial Properties

This compound has been investigated for its antimicrobial efficacy against various bacterial and fungal strains. The compound's structural attributes contribute to its broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Table 1: Biological Activity Summary

Table 2: Structure-Activity Relationship (SAR)

| Compound | MIC (µM) | Activity Description |

|---|---|---|

| This compound | TBD | Potential lead for drug development |

| Similar quinoline derivatives | Varies | Effective against M. tuberculosis |

| Substituted analogs | TBD | Varying antimicrobial potency |

Case Studies

- Anticancer Efficacy : A study evaluating the anticancer activity of various quinoline derivatives found that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it possesses a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as an alternative treatment option .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.